2-(Hydroxymethyl)benzohydrazide: The Kinetic Gateway to Phthalazinone Scaffolds
2-(Hydroxymethyl)benzohydrazide: The Kinetic Gateway to Phthalazinone Scaffolds
Executive Summary
2-(Hydroxymethyl)benzohydrazide (CAS: 51707-35-8 ) represents a critical, albeit often transient, intermediate in the synthesis of fused heterocyclic systems. While frequently overshadowed by its thermodynamic product, phthalazin-1(2H)-one (CAS: 119-39-1 ), this open-chain hydrazide is the mechanistic pivot point for generating the phthalazinone core—a scaffold central to modern poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib.
This technical guide dissects the chemistry of 2-(hydroxymethyl)benzohydrazide, clarifying the equilibrium between its open-chain formation and its rapid cyclodehydration. It provides researchers with the precise protocols required to manipulate this equilibrium, ensuring high-yield synthesis of bioactive heterocycles.
Part 1: Chemical Identity & The CAS Conundrum
In commercial and literature databases, confusion often arises between the open-chain hydrazide and its cyclized counterpart. It is vital to distinguish these two distinct chemical entities to ensure accurate stoichiometry and regulatory compliance.
Table 1: Structural & Property Comparison
| Feature | Open-Chain Intermediate | Cyclized Product (Thermodynamic) |
| IUPAC Name | 2-(Hydroxymethyl)benzohydrazide | Phthalazin-1(2H)-one |
| CAS Number | 51707-35-8 | 119-39-1 |
| Formula | ||
| Molecular Weight | 166.18 g/mol | 146.15 g/mol |
| Key Functional Groups | Primary Alcohol, Hydrazide | Lactam (Cyclic Amide), Imine |
| Stability | Kinetic (Transient) | Thermodynamic (Stable) |
| Solubility Profile | Polar organic solvents (DMSO, MeOH) | Low solubility in water/ethanol |
Technical Note: The mass difference of 18.03 Da between the two compounds corresponds exactly to the loss of one water molecule (
) during the cyclodehydration process.
Part 2: Mechanistic Insight & Synthesis
The "Masked" Intermediate
The synthesis of 2-(hydroxymethyl)benzohydrazide typically proceeds via the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) by hydrazine hydrate.
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Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon of the phthalide lactone.
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Ring Opening: The lactone ring opens to form the 2-(hydroxymethyl)benzohydrazide intermediate (CAS 51707-35-8).
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Cyclodehydration (The Fate): Under reflux or acidic catalysis, the terminal hydrazine nitrogen attacks the hydroxymethyl carbon (or an activated species), expelling water to close the pyridazine ring, yielding phthalazin-1(2H)-one.
Visualization: Reaction Coordinate & Pathway
The following diagram illustrates the transformation from Phthalide to the Phthalazinone scaffold via the title compound.
Figure 1: The synthetic pathway from Phthalide to Phthalazinone, highlighting 2-(hydroxymethyl)benzohydrazide as the pivotal intermediate.[1]
Part 3: Experimental Protocol
Protocol: Synthesis of Phthalazin-1(2H)-one via 2-(Hydroxymethyl)benzohydrazide
Objective: To synthesize the phthalazinone core by driving the reaction through the open-chain intermediate to completion.
Reagents:
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Phthalide (CAS 87-41-2): 1.0 eq
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Hydrazine Hydrate (80% or 100%): 1.2 - 1.5 eq
-
Ethanol (Absolute): Solvent (5 mL per gram of substrate)
-
Acetic Acid (Optional): Catalytic amount to accelerate dehydration.
Step-by-Step Methodology:
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Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phthalide (1.0 eq) in absolute ethanol.
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Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.
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Mechanism Check: At this stage, the solution contains the open-chain 2-(hydroxymethyl)benzohydrazide . If isolation of this specific CAS (51707-35-8) is required, stop here, cool to 0°C, and attempt precipitation (yields are often low due to equilibrium).
-
-
Reflux (Cyclization): Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
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Observation: A white precipitate typically begins to form as the solubility decreases upon conversion to the cyclic phthalazinone.
-
-
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
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Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine.
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Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
Validation Criteria:
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Melting Point: 183–185°C (Lit. for Phthalazinone).[2][3][4][5][6][7][8][9][10]
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1H NMR (DMSO-d6): Look for the disappearance of the methylene (-CH2-) protons of the phthalide and the appearance of the singlet at ~8.3 ppm (phthalazinone H-4 proton).
Part 4: Applications in Drug Discovery
The 2-(hydroxymethyl)benzohydrazide moiety is the structural ancestor of the phthalazinone pharmacophore , essential in oncology.
Workflow: From Scaffold to PARP Inhibitors
The following diagram details how this scaffold is elaborated into complex drugs.
Figure 2: Elaboration of the phthalazinone core into PARP inhibitors.
Key Therapeutic Areas
-
PARP Inhibition: The nitrogen-rich ring system mimics the nicotinamide pocket of NAD+, preventing DNA repair in cancer cells (synthetic lethality in BRCA-mutated tumors).
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PDE Inhibitors: Phthalazinone derivatives act as phosphodiesterase inhibitors, relevant in asthma and inflammation.
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Antihypertensives: Historical use of hydrazinophthalazine derivatives (e.g., Hydralazine) stems from this chemical lineage.
References
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Marzouk, M. I., et al. (2016).[4][8] Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin, 39(2), 239-251.[4] Retrieved from [Link]
-
Shukla, R. (2024).[5][8] Synthesis, Characterization, and Aqueous Kinetics for N-(Hydroxymethyl)phthalimidines. Terra Science and Education. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(2H)-PHTHALAZINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. longdom.org [longdom.org]
- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. CAS 119-39-1: 1(2H)-Phthalazinone | CymitQuimica [cymitquimica.com]
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